2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate
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Description
2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C19H14BrNO4 and its molecular weight is 400.228. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization Techniques The study of 2-(6-Bromonaphthalen-2-yl) 6-ethyl pyridine-2,6-dicarboxylate and related compounds involves various synthesis and functionalization techniques. For example, the phosphine-catalyzed [4 + 2] annulation has been utilized for the synthesis of highly functionalized tetrahydropyridines, demonstrating complete regioselectivity and excellent yields. Such methods expand the scope of reactions, enabling the creation of diverse substituted compounds with high diastereoselectivities (Zhu et al., 2003). Furthermore, derivatives of 2,6-bis(trimethyltin)pyridine have been synthesized using Stille-type coupling, showcasing a strategic approach towards the creation of pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).
Detection and Sensing Applications Compounds derived from reactions involving this compound have been explored for their potential in selective detection of ions. One study discusses the selective detection of Hg2+ and Ni2+ ions, highlighting the compound's utility in environmental monitoring and chemical sensing (Aggrwal et al., 2021).
Biocompatibility and DNA-Binding The biocompatible nature of certain derivatives, such as those used for staining cellular targets, underscores the versatility of these compounds in biophotonics and membrane staining. These applications benefit from the modular structure of the dye nucleus, allowing for easy modification to suit various biological studies (Kingsbury et al., 2019).
Antimicrobial Activity The synthesis of novel pyridine derivatives has also revealed their antimicrobial potential. This includes the development of compounds that exhibit antibacterial activities against Gram-positive and Gram-negative bacteria, opening avenues for the design of new antimicrobial agents (El-Hashash & Shaban, 2019).
Properties
IUPAC Name |
6-O-(6-bromonaphthalen-2-yl) 2-O-ethyl pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c1-2-24-18(22)16-4-3-5-17(21-16)19(23)25-15-9-7-12-10-14(20)8-6-13(12)11-15/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKORASRTOUCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.